![molecular formula C16H14 B1210028 1,4-Dimethylphenanthrene CAS No. 22349-59-3](/img/structure/B1210028.png)
1,4-Dimethylphenanthrene
Overview
Description
1,4-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings. This compound is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 4 positions of the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylphenanthrene can be synthesized through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone or γ-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
1,4-Dimethylphenanthrene serves as a model compound for studying polycyclic aromatic hydrocarbons (PAHs). Its reactivity patterns help researchers understand the behavior of similar compounds in various chemical reactions, particularly in oxidation and substitution reactions.
Biology
The compound has been shown to induce unscheduled DNA synthesis in cultured primary rat hepatocytes, suggesting potential mutagenic properties. This activity is significant for understanding mechanisms of carcinogenesis and developing therapeutic interventions .
Medicine
Due to its mutagenic properties, this compound is studied for its implications in cancer research. It has been demonstrated to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which is crucial for xenobiotic metabolism and associated gene expression changes .
Environmental Science
In environmental studies, this compound is utilized to assess the impact of PAHs as pollutants. It serves as a model compound for understanding the effects of oil spills on ecosystems and wildlife health due to its mutagenic properties .
Mutagenicity Studies
Research has consistently shown that this compound exhibits mutagenic activity in the presence of metabolic activation systems. For instance:
- Salmonella Typhimurium Assay : Demonstrated mutagenicity indicating that this compound can cause genetic mutations under specific conditions .
- Tumor Initiation Studies : In mouse skin assays, it was found to possess potent tumorigenic activity, linking it to potential cancer risk factors .
Developmental Toxicity in Aquatic Species
A study evaluating the effects of alkylated phenanthrenes on early life stages of fish revealed that exposure to this compound resulted in significant morphological defects and functional impairments. This highlights the compound's toxicity and ecological implications .
Mechanism of Action
The mechanism of action of 1,4-dimethylphenanthrene involves its interaction with cellular components, leading to mutagenic effects. It has been shown to be mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic system and induces unscheduled DNA synthesis in cultured primary rat hepatocytes . The molecular targets and pathways involved include DNA damage and repair mechanisms, which are critical in understanding its carcinogenic potential.
Comparison with Similar Compounds
1,4-Dimethylphenanthrene can be compared with other similar compounds such as:
- 1-Methylphenanthrene
- 2,4-Dimethylphenanthrene
- 3,4-Dimethylphenanthrene
These compounds share similar structural features but differ in the position and number of methyl groups attached to the phenanthrene core. The unique positioning of the methyl groups in this compound influences its chemical reactivity and biological activity, making it distinct from its analogs .
Biological Activity
1,4-Dimethylphenanthrene (1,4-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its mutagenic properties and potential implications in carcinogenesis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 1,4-DMP.
This compound is characterized by its molecular formula and is a derivative of phenanthrene with two methyl groups located at the 1 and 4 positions. Its structure influences its interaction with biological systems, particularly in relation to mutagenicity and receptor activation.
The biological activity of 1,4-DMP primarily involves its interaction with cellular components leading to mutagenic effects. Key mechanisms include:
- Unscheduled DNA Synthesis : Research indicates that 1,4-DMP can induce unscheduled DNA synthesis in cultured primary rat hepatocytes, suggesting its potential as a mutagenic agent .
- Aryl Hydrocarbon Receptor (AhR) Activation : Studies have shown that methylated phenanthrenes, including 1,4-DMP, activate the AhR signaling pathway. This activation is crucial for understanding the toxicological effects of PAHs as it leads to changes in gene expression associated with xenobiotic metabolism .
Mutagenicity Studies
1,4-DMP has been evaluated for its mutagenic potential using various assays:
- Salmonella Typhimurium Assay : It has been demonstrated that 1,4-DMP is mutagenic in the presence of an exogenous metabolic system. This assay is a standard method for assessing the mutagenic potential of chemical compounds .
- Comparative Potency : Research comparing methylated phenanthrenes revealed that 1,4-DMP exhibits enhanced AhR activation compared to unsubstituted phenanthrene, indicating a higher potential for biological activity due to its methyl substituents .
Table 1: Summary of Biological Activity Studies on this compound
Environmental Impact and Applications
This compound is also studied within the context of environmental pollution. It serves as a model compound for understanding the behavior of PAHs in ecosystems affected by oil spills and other pollutants. Its mutagenic properties raise concerns about its impact on wildlife and human health when released into the environment .
Properties
IUPAC Name |
1,4-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMAJXVIIUYYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176883 | |
Record name | 1,4-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22349-59-3 | |
Record name | 1,4-Dimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22349-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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